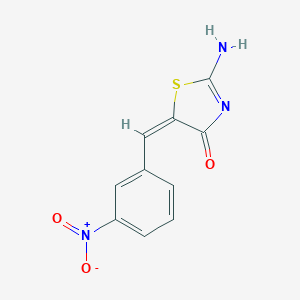
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one, also known as NBTh, is a heterocyclic organic compound that has been extensively studied for its potential applications in medicinal chemistry. It is a thiazole derivative that contains a nitro group and an imine group, which are known to have important biological activities. NBTh has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities.
作用機序
The exact mechanism of action of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit a range of pharmacological effects, making it a versatile compound for investigating various diseases. However, one limitation of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one. One area of interest is the development of novel 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one derivatives with improved pharmacological properties, such as increased solubility and potency. Additionally, further investigation is needed to fully understand the mechanism of action of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one and its potential therapeutic applications for various diseases. Finally, the development of new methods for the synthesis of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one could lead to more efficient and cost-effective production of this important compound.
合成法
The synthesis of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then treated with sodium hydroxide to form the final compound. The synthesis of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is relatively straightforward and can be carried out using simple laboratory equipment.
科学的研究の応用
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities. 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been investigated as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
製品名 |
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one |
|---|---|
分子式 |
C10H7N3O3S |
分子量 |
249.25 g/mol |
IUPAC名 |
(5E)-2-amino-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H7N3O3S/c11-10-12-9(14)8(17-10)5-6-2-1-3-7(4-6)13(15)16/h1-5H,(H2,11,12,14)/b8-5+ |
InChIキー |
DYDDHDYEKOMLGR-VMPITWQZSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N=C(S2)N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N=C(S2)N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249794.png)
![1-(o-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249795.png)




![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B249811.png)

![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)

![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)
![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)